Azide-PEG16-alcohol

PROTAC Linker Click Chemistry Bioconjugation

Azide-PEG16-alcohol (N3-PEG16-OH; C32H65N3O16; MW 747.87 g/mol) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker. It contains a terminal azide group (-N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, and a terminal hydroxyl group (-OH) for further derivatization.

Molecular Formula C32H65N3O16
Molecular Weight 747.9 g/mol
Cat. No. B8106278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG16-alcohol
Molecular FormulaC32H65N3O16
Molecular Weight747.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
InChIInChI=1S/C32H65N3O16/c33-35-34-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h36H,1-32H2
InChIKeyYMTGUYYMCFSEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG16-alcohol: A Monodisperse PEG Linker for PROTAC Synthesis and Click Chemistry


Azide-PEG16-alcohol (N3-PEG16-OH; C32H65N3O16; MW 747.87 g/mol) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker . It contains a terminal azide group (-N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, and a terminal hydroxyl group (-OH) for further derivatization . The 16-unit PEG chain imparts hydrophilicity and flexibility, serving as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

Why Not All PEG Linkers Are Interchangeable: The Critical Role of Precise Length and Monodispersity in PROTAC Performance


Generic substitution of Azide-PEG16-alcohol with shorter or polydisperse PEG analogs introduces significant experimental variability that can undermine PROTAC development. Research has demonstrated that the length of the flexible PEG chain directly dictates the degradation efficiency of target proteins, including GSPT1, by altering ternary complex geometry [1]. Furthermore, polydisperse PEG mixtures, which contain a distribution of chain lengths, compromise batch-to-batch reproducibility and complicate structure-activity relationship (SAR) studies . Therefore, selecting the precise 16-unit monodisperse linker is a critical procurement decision for achieving consistent, interpretable, and potent biological outcomes.

Quantitative Differentiation of Azide-PEG16-alcohol from Common Alternatives


Precise PEG16 Chain Length Defines a Unique Spatial and Solubility Profile

Azide-PEG16-alcohol provides a specific molecular length and hydrophilicity profile distinct from shorter PEG linkers. It contains exactly 16 ethylene glycol units, conferring a molecular weight of 747.87 g/mol and a significantly longer, more flexible spacer arm than the commonly used Azide-PEG8-alcohol (MW ~395 g/mol) or Azide-PEG12-alcohol (MW ~572 g/mol) . This extended length is critical for overcoming steric hindrance and achieving the optimal geometry for ternary complex formation in PROTACs, as linker length has been shown to directly impact target protein degradation efficacy [1].

PROTAC Linker Click Chemistry Bioconjugation

Monodispersity Ensures Batch-to-Batch Reproducibility vs. Polydisperse PEG

Azide-PEG16-alcohol is a monodisperse compound with a defined, single molecular weight and polydispersity index (PDI) of 1.0 . In contrast, polydisperse PEG linkers are mixtures with a range of chain lengths and an average molecular weight (e.g., MW 2000) and a typical PDI of 1.05–1.20 [1]. This heterogeneity introduces batch-to-batch variability that can lead to inconsistent PROTAC synthesis and unpredictable biological results [2].

PROTAC Linker Quality Control Reproducibility

Dual Azide and Hydroxyl Functionality Enables Modular PROTAC Construction

Azide-PEG16-alcohol's heterobifunctional nature allows for stepwise, controlled conjugation. The azide group participates in bioorthogonal click reactions (CuAAC or SPAAC), while the hydroxyl group can be activated or derivatized for subsequent coupling to a second ligand . This is in contrast to homobifunctional linkers like Azide-PEG16-azide, which risk forming homodimers or require more complex orthogonal protection/deprotection strategies during PROTAC assembly .

PROTAC Synthesis Click Chemistry Bioconjugation

Verified Compatibility with Copper-Free Click Chemistry for Sensitive Applications

Beyond standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), Azide-PEG16-alcohol is validated for strain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives . This copper-free compatibility is essential for applications where copper(I) catalysts are cytotoxic or interfere with biological systems, such as in live-cell labeling or in situ PROTAC assembly . While other azide-PEG linkers may also be compatible, this is an explicitly verified and documented feature for this specific product.

Bioorthogonal Chemistry Live-Cell Labeling PROTAC

Quantified Solubility in DMSO Enables Standardized Stock Solution Preparation

Azide-PEG16-alcohol has a reported solubility of ≥10 mM in DMSO, a key parameter for preparing consistent stock solutions for PROTAC synthesis [1]. In comparison, longer PEG linkers or those with different terminal groups may exhibit significantly lower solubility, requiring special formulation or limiting their use in high-throughput synthesis. For instance, some PEG linkers with higher molecular weight are only soluble at <1 mg/mL in DMSO .

PROTAC Linker Formulation Solubility

High-Value Application Scenarios for Azide-PEG16-alcohol in Scientific and Industrial Research


PROTAC SAR Studies Requiring Precise Linker Length Optimization

Azide-PEG16-alcohol is essential for systematic structure-activity relationship (SAR) studies of PROTACs, where linker length is a critical variable for achieving target protein degradation. Its precise 16-unit PEG chain provides a distinct and reproducible spatial parameter that can be compared against PROTACs constructed with shorter (e.g., PEG8) or longer linkers to identify the optimal geometry for ternary complex formation and potent degradation [1].

Bioconjugation in Copper-Sensitive Biological Systems

The validated SPAAC compatibility of Azide-PEG16-alcohol with BCN and DBCO derivatives makes it a superior choice for bioconjugation in live-cell experiments or with sensitive biomolecules where the cytotoxicity of copper catalysts is a concern. This enables site-specific labeling, cell-surface modification, or in situ assembly of bifunctional molecules without compromising cellular viability .

High-Throughput PROTAC Library Synthesis

The combination of monodispersity, high DMSO solubility (≥10 mM), and heterobifunctional reactivity makes Azide-PEG16-alcohol well-suited for automated, high-throughput synthesis of diverse PROTAC libraries. The reliable solubility ensures consistent liquid handling and reaction outcomes, while the defined structure eliminates variability that would otherwise confound screening data interpretation [2].

Technical Documentation Hub

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